2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride

説明

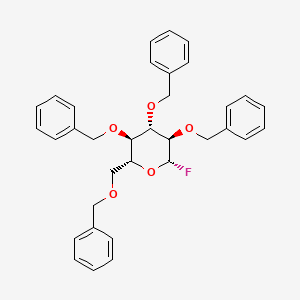

2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl fluoride (CAS: 78153-79-4) is a protected glycosyl fluoride derivative widely used in stereoselective glycosylation reactions. Its structure features benzyl ether groups at the 2, 3, 4, and 6 positions of the glucose ring, which provide steric and electronic stabilization, making it resistant to premature hydrolysis . The β-configuration at the anomeric center is critical for its reactivity and selectivity in glycosidic bond formation. Key physical properties include a molar mass of 542.64 g/mol, a boiling point of 639.4°C, and a flash point of 352°C . This compound is commercially available in ≥96% purity and is frequently employed in the synthesis of oligosaccharides and glycoconjugates due to its stability under diverse reaction conditions .

特性

IUPAC Name |

(2S,3R,4S,5R,6R)-2-fluoro-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H35FO5/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-34H,21-25H2/t30-,31-,32+,33-,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXIKNZDQVSBCO-BGSSSCFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)F)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)F)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H35FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447063 | |

| Record name | 2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78153-79-4 | |

| Record name | 2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Protection of Hydroxyl Groups by Benzylation

- Starting from D-glucopyranose or related protected intermediates (e.g., octa-O-benzylsaccharose), the hydroxyl groups at C-2, C-3, C-4, and C-6 are selectively protected by benzyl groups.

- A common method involves catalytic cleavage of octa-O-benzylsaccharose with hydrochloric acid to yield 2,3,4,6-tetra-O-benzyl-D-glucopyranose in good yield and purity, avoiding chromatographic purification for scale-up.

- Benzylation is typically performed using benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent (e.g., DMF or THF).

Formation of the Glycosyl Fluoride

- The anomeric hydroxyl group is replaced by a fluoride ion to form the glycosyl fluoride.

- This is commonly achieved by treatment of the protected glucopyranose with reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled temperature conditions to favor the β-anomer.

- Alternative methods include the use of hydrogen fluoride-pyridine complexes or selective fluorination via triflate intermediates.

- The reaction conditions are optimized to minimize side reactions such as elimination or rearrangement.

Purification and Characterization

- The product is purified by column chromatography or crystallization.

- Characterization includes NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR), mass spectrometry, and HPLC to confirm the β-configuration and purity.

- Typical yields range from moderate to high (50–90%) depending on the fluorination method and scale.

Research Findings and Comparative Data

Catalytic Cleavage for Benzylated Intermediates

Fluorination Reaction Conditions and Outcomes

Mechanistic Insights and Optimization

- The benzyl protecting groups provide steric hindrance and electronic effects that stabilize the glucopyranosyl ring and favor β-anomer formation during fluorination.

- Fluorination proceeds via an SN2-like displacement at the anomeric center, with the fluoride ion attacking the activated anomeric carbon.

- Use of Lewis acid catalysts (e.g., BF₃·OEt₂) during glycosylation with the fluoride donor enhances stereoselectivity and yield.

- Temperature control is critical: lower temperatures favor β-selectivity and reduce side reactions.

- Slow addition of fluorinating agents like DAST at 0 °C improves product purity and yield by minimizing competing reactions.

Summary Table of Preparation Workflow

| Step | Process Description | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Benzylation of hydroxyl groups | Benzyl bromide, NaH, DMF, RT | 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, high purity |

| 2 | Catalytic cleavage (optional scale-up step) | HCl, catalytic amounts, RT | Efficient conversion from octa-O-benzylsaccharose |

| 3 | Fluorination at anomeric position | DAST or HF-pyridine, 0–25 °C | Formation of β-glycosyl fluoride, 50–75% yield |

| 4 | Purification and characterization | Chromatography, NMR, MS, HPLC | Confirmed β-configuration and purity |

化学反応の分析

Types of Reactions

2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride undergoes various chemical reactions, including:

Substitution Reactions: The fluoride group can be substituted with other nucleophiles, such as azides or thiols, to form glycosyl derivatives.

Oxidation and Reduction: The benzyl groups can be oxidized to form benzaldehyde derivatives or reduced to form the corresponding alcohols.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiols in the presence of a catalyst are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Glycosyl Azides: Formed by substitution of the fluoride group with azide.

Glycosyl Thiols: Formed by substitution with thiols.

Benzaldehyde Derivatives: Formed by oxidation of benzyl groups.

科学的研究の応用

Synthetic Chemistry

Glycosylation Reactions

This compound is primarily utilized as a glycosyl donor in glycosylation reactions. It facilitates the formation of glycosidic bonds, which are essential for synthesizing complex carbohydrates and glycosides. Research has demonstrated that 2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride can yield high purity products in glycosylation reactions when used with various catalysts.

Case Study : A study highlighted the use of this compound in synthesizing oligosaccharides through one-pot glycosylation methods. The results showed a significant increase in yield and purity compared to traditional methods .

Drug Development

Glycosylated Drugs

The compound plays a crucial role in developing glycosylated drugs. Glycosylation can enhance the bioavailability and efficacy of therapeutic agents by improving their solubility and stability.

Case Study : Research indicated that incorporating this compound in drug formulations led to improved targeting of specific biological pathways, particularly in cancer therapies .

Biotechnology

Modification of Biomolecules

In biotechnology, this compound aids in modifying biomolecules to create novel biomaterials and drug delivery systems. Its ability to form stable glycosidic bonds allows for the design of compounds with enhanced functionality.

Case Study : A recent investigation demonstrated that modifying proteins with this compound improved their interaction with cellular receptors, enhancing therapeutic effects.

Analytical Chemistry

Standards Preparation

The compound is valuable for preparing standards in chromatography and mass spectrometry. It helps researchers accurately analyze complex mixtures in biological samples.

Case Study : In a study focused on metabolomics, researchers utilized this compound to create calibration standards for mass spectrometric analysis of carbohydrate metabolites, achieving high accuracy and reproducibility .

Food Industry

Functional Food Ingredients

In the food industry, this compound is explored for developing functional food ingredients that enhance nutritional profiles and stability through glycosylation processes.

Case Study : Research indicated that using this compound in food formulations improved antioxidant properties and shelf life due to its ability to stabilize bioactive compounds .

作用機序

The mechanism by which 2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride exerts its effects involves the formation of glycosidic bonds through nucleophilic substitution reactions. The fluoride group at the anomeric position is a good leaving group, facilitating the formation of glycosidic linkages with various nucleophiles. This property makes it a valuable tool in the synthesis of glycosylated compounds .

類似化合物との比較

Anomeric Isomers: α vs. β Configuration

The α-anomer of 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl fluoride (CAS: 89025-46-7) shares identical benzyl protection but differs in the anomeric configuration. While the β-anomer exhibits superior stereoselectivity in glycosylation reactions (e.g., β:α ratios > 9:1 in certain cases), the α-anomer is less reactive and may require harsher promoters like AgOTf or TMSOTf . For example, in the synthesis of fluorinated glycoconjugates, the β-anomer produced a 94% β-selectivity under optimized conditions, whereas the α-counterpart showed reduced efficiency .

Table 1: Key Differences Between α- and β-Anomers

| Property | β-Anomer (CAS 78153-79-4) | α-Anomer (CAS 89025-46-7) |

|---|---|---|

| Glycosylation Selectivity | High β-selectivity (e.g., 94% β) | Lower α-selectivity |

| Stability | Stable under acidic conditions | Sensitive to acid hydrolysis |

| Reactivity | Activated by mild Lewis acids | Requires stronger promoters |

| Commercial Availability | Widely available (≥96% purity) | Less commonly stocked |

Comparison with Other Glycosyl Donors

2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl Bromide

This bromide derivative (CAS: 4196-35-4) is a classical glycosyl donor. Unlike the fluoride, it requires AgOTf or similar heavy metal salts for activation, which raises toxicity concerns . Fluorides, however, can be activated under milder conditions (e.g., TMSOTf or BF₃·Et₂O) and generate less hazardous byproducts. The bromide’s higher leaving group ability (Br⁻ vs. F⁻) makes it more reactive but less stable during storage .

2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Fluoride

Replacing benzyl with acetyl groups (CAS: 4163-40-0) significantly alters reactivity. Acetylated derivatives are more electron-deficient at the anomeric center due to the electron-withdrawing nature of esters, accelerating glycosylation but reducing stability. Benzyl ethers, being electron-donating, stabilize the intermediate oxocarbenium ion, enabling controlled reactivity .

Table 2: Reactivity Comparison of Glycosyl Donors

| Compound | Activating Agent | Reaction Rate | Stability |

|---|---|---|---|

| 2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl fluoride | TMSOTf, BF₃·Et₂O | Moderate | High |

| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl bromide | AgOTf | Fast | Moderate |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl fluoride | None (self-activating) | Fast | Low |

Comparison with Benzoylated and Silylated Derivatives

Benzoylated Analogues

Benzoyl-protected glucopyranosyl fluorides (e.g., 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl fluoride, CAS: 4163-40-0) exhibit lower solubility in nonpolar solvents compared to benzylated derivatives. Benzoylation also increases the compound’s susceptibility to nucleophilic attack due to reduced steric hindrance, making it less suitable for iterative glycosylation strategies .

Silylated Derivatives

Compounds like 4,6-O-Benzylidene-2,3-di-O-TBDMS-α-D-glucopyranosyl donors () rely on silyl ethers for protection. While silyl groups (e.g., TBDMS) offer orthogonal deprotection strategies, they are prone to cleavage under acidic or fluoride-rich conditions, limiting compatibility with glycosyl fluorides .

Functional Group Modifications

Azide-Substituted Derivatives

2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl azide () serves as a precursor for click chemistry applications. Unlike fluorides, azides enable Cu-catalyzed cycloadditions but lack direct utility in glycosylation. Fluorides, however, are superior for iterative oligosaccharide assembly due to their compatibility with standard glycosylation protocols .

Trifluoromethylated Derivatives

3,4,6-Tri-O-benzyl-2-deoxy-2-trifluoromethyl-β-D-glucopyranosyl donors () introduce fluorine atoms into the aglycone, enhancing metabolic stability. However, the trifluoromethyl group sterically hinders glycosylation, reducing yields compared to the parent benzyl-protected fluoride .

生物活性

2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride is a synthetic carbohydrate derivative characterized by its unique structure and potential biological applications. With a molecular formula of C₃₄H₃₅FO₅ and a molecular weight of 542.65 g/mol, this compound plays a significant role in glycosylation reactions and exhibits antibiotic properties. This article explores its biological activity, synthesis, and applications based on diverse research findings.

- Molecular Formula: C₃₄H₃₅FO₅

- Molecular Weight: 542.65 g/mol

- Appearance: White to almost white solid

- Melting Point: 45 °C to 50 °C

- Solubility: Soluble in organic solvents like chloroform; sensitive to heat, requiring storage below 0 °C .

This compound does not exhibit inherent biological activity but acts as a sugar donor in glycosylation reactions facilitated by glycosyltransferases. The presence of the activated anomeric fluorine allows for the formation of new glycosidic bonds with acceptor molecules. Its reactivity primarily involves nucleophilic substitution due to the fluoride group .

Biological Activity

Recent studies have highlighted the compound's significant biological activities:

- Antibiotic Properties: It inhibits bacterial growth by binding to D-glucose receptors on bacterial cells. This interaction disrupts their metabolic processes, showcasing its potential as an antibiotic agent .

- Enzyme Interactions: Research indicates that it interacts with glycoside hydrolases and other carbohydrate-binding proteins, which is crucial for understanding its mechanism and therapeutic applications .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl Fluoride | Acetate groups instead of benzyl | More hydrophilic due to acetyl groups |

| 2,3-Di-O-benzyl-alpha-D-glucopyranosyl Fluoride | Fewer benzyl groups | Different anomeric configuration (alpha vs beta) |

| Methyl beta-D-glucopyranoside | Methyl group instead of benzyl | Simpler structure; less sterically hindered |

| 2-O-benzoyl-3-O-benzyl-beta-D-glucopyranoside | Benzoyl and benzyl protecting groups | Different protective strategy affecting reactivity |

Case Studies and Research Findings

Several studies have demonstrated the compound's effectiveness in various biological contexts:

- Glycosylation Reactions: The compound has been used successfully in glycosylation reactions where it serves as a glycosyl donor. Triflic anhydride has been identified as a suitable promoter for these reactions .

- Antibacterial Studies: A study indicated that the compound effectively inhibited the growth of specific bacterial strains by disrupting their glucose metabolism pathways .

- Dual-Target Compounds Research: In research focusing on Type 2 Diabetes Mellitus, compounds structurally related to glucopyranosides have shown promise in targeting glucose transporters and glycogen phosphorylase .

Q & A

Q. How is 2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl Fluoride synthesized for glycosylation studies?

The compound is typically synthesized via trichloroacetimidate intermediates. For example, 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranose reacts with trichloroacetonitrile in ethyl acetate using sodium hydride as a catalyst to form an imidate intermediate. Subsequent glycosylation with acceptors (e.g., phosphoric acid diamides) at elevated temperatures (60°C) yields the fluorinated derivative after hydrogenation and crystallization . This method emphasizes regioselectivity and protecting group stability, critical for maintaining β-configuration.

Q. What analytical techniques are used to characterize 2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl Fluoride?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : Assigns stereochemistry and confirms benzyl/acetyl group positions via <sup>1</sup>H and <sup>13</sup>C spectral analysis (e.g., δ ~5.0–5.5 ppm for benzyl protons) .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using solvent systems like hexane/ethyl acetate (e.g., 3:1 v/v) .

- Mass Spectrometry (MS) : Validates molecular weight (542.64 g/mol) and purity (>96%) .

Q. What is the role of this compound as a glycosyl donor in oligosaccharide synthesis?

It serves as a stable glycosyl donor due to the fluoride leaving group, which facilitates glycosidic bond formation under mild conditions. The benzyl protecting groups enhance solubility in organic solvents (e.g., ethyl acetate, dichloromethane) and prevent undesired side reactions during glycosylation. Its reactivity is comparable to trichloroacetimidate donors but offers improved shelf stability .

Advanced Research Questions

Q. How can glycosylation efficiency be optimized using this donor?

Optimization involves:

- Catalyst Selection : Lewis acids like BF3·Et2O enhance fluoride activation .

- Solvent Polarity : Low-polarity solvents (e.g., toluene) favor β-selectivity by stabilizing oxocarbenium ion intermediates .

- Temperature Control : Reactions at –20°C to 0°C minimize side reactions (e.g., hydrolysis) .

- Donor-Acceptor Ratio : A 1.2:1 molar ratio minimizes unreacted donor while avoiding oligomerization .

Q. How to address contradictions in reported glycosylation yields with this donor?

Discrepancies often arise from:

- Protecting Group Interference : Competing benzyl/acetyl groups may alter acceptor nucleophilicity. For example, bulky benzyl groups on the acceptor can reduce accessibility to the anomeric center .

- Moisture Sensitivity : Trace water degrades the fluoride donor; rigorous drying of solvents/reactants is critical .

- Catalyst Purity : Commercial BF3·Et2O may contain impurities; redistillation before use improves reproducibility .

Q. What are the applications of this compound in synthesizing biologically active oligosaccharides?

It enables the synthesis of complex glycoconjugates, such as:

- β-(1→3)-Glucan Mimetics : Thioether-linked derivatives inhibit CR3/Dectin-1 receptor binding in immunostudies .

- Lipid A Analogues : Used to construct β-(1→6)-linked disaccharides with immunostimulatory activity .

- Fluorous-Tagged Glycans : Facilitates purification of glycosaminoglycan mimetics via fluorous-phase separation .

Methodological Considerations

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) resolves diastereomers. Crystallization in acetone/water (80:20 v/v) improves yield .

- Stability Storage : Store under argon at –20°C to prevent fluoride hydrolysis .

- Safety : Benzyl groups pose flammability risks; handle in fume hoods with spark-free equipment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。